5-Bromo-1,3-dimethyl-2-nitrobenzene CAS number
5-Bromo-1,3-dimethyl-2-nitrobenzene CAS number
An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-nitrobenzene (CAS No. 76435-22-8)
Introduction
5-Bromo-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound of significant interest to researchers and synthetic chemists. As a functionalized nitrobenzene derivative, it serves as a versatile intermediate in the synthesis of more complex molecular architectures. The strategic placement of bromo, methyl, and nitro groups on the benzene ring provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of 5-Bromo-1,3-dimethyl-2-nitrobenzene are crucial for its proper handling, characterization, and use in experimental settings. These details are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-bromo-1,3-dimethyl-2-nitrobenzene |
| CAS Number | 76435-22-8[1][2] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| InChI Key | RBBIBDKTQQOFAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)N(=O)=O)C |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment | [2] |
Synthesis and Mechanism
A logical and established method for the synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene is the electrophilic nitration of the corresponding precursor, 3-Bromo-1,5-dimethylbenzene (also known as 5-bromo-m-xylene).
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. In 5-bromo-m-xylene, the two methyl groups at positions 1 and 3 cooperatively activate positions 2, 4, and 6.
-
Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. It directs incoming electrophiles to positions 2, 4, and 6.
The confluence of these directing effects strongly favors the substitution of the incoming nitronium ion (NO₂⁺) at the C2 position, which is ortho to both methyl groups and the bromo substituent. Steric hindrance at positions 4 and 6, which are flanked by both a methyl and a bromo group, further enhances the selectivity for the C2 position.
Proposed Synthetic Workflow
Caption: Synthetic workflow for the nitration of 5-bromo-m-xylene.
Detailed Experimental Protocol
This protocol is based on established methods for the nitration of substituted aromatic compounds.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 95-98%). Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 70%) to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 5-bromo-m-xylene dropwise via the dropping funnel to the reaction flask. Control the rate of addition to maintain the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Bromo-1,3-dimethyl-2-nitrobenzene as a solid.
Chemical Reactivity and Potential Applications
The reactivity of 5-Bromo-1,3-dimethyl-2-nitrobenzene is dictated by its substituents:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards further electrophilic aromatic substitution.[4][5] However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (the bromo position). The nitro group itself can be readily reduced to an amino group (-NH₂), opening pathways to a wide range of derivatives like anilines, amides, and diazonium salts.
-
Bromo Group (-Br): The carbon-bromine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Methyl Groups (-CH₃): These groups can be oxidized to carboxylic acids under strong oxidizing conditions, providing another handle for functionalization.
Given its array of functional groups, this compound is a valuable building block for synthesizing target molecules in medicinal chemistry, agrochemicals, and materials science.
Safety and Handling
5-Bromo-1,3-dimethyl-2-nitrobenzene is a chemical that must be handled with appropriate safety precautions. The following information is derived from available safety data sheets.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][9]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[7]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
References
-
PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. Available from: [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available from: [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
Capot Chemical. Material Safety Data Sheet - 1-Bromo-3-nitrobenzene. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 2. 76435-22-8|5-Bromo-1,3-dimethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
